"physicochemical properties of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide"
"physicochemical properties of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide"
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide
Authored by a Senior Application Scientist
Date: January 15, 2026
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the core chemical scaffold with established analytical methodologies for carbohydrazide derivatives. It offers a robust framework for understanding and experimentally determining the key parameters of this compound, crucial for its application in medicinal chemistry and materials science. The guide details experimental protocols, explains the rationale behind procedural choices, and provides a foundation for further investigation.
Introduction: The Significance of Pyrazole-Carbohydrazide Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1]. The incorporation of a carbohydrazide moiety can further enhance the pharmacological profile of these molecules. Carbohydrazides and their derivatives are known to act as important intermediates in the synthesis of various heterocyclic compounds and have shown diverse biological activities themselves[2][3].
4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide combines these two important pharmacophores. The bromo-substituted, N-methylated pyrazole core provides a synthetically versatile scaffold, allowing for further functionalization, a key aspect in the development of targeted therapeutics[4]. This guide will delve into the essential physicochemical properties that govern the behavior of this molecule, from its solid-state characteristics to its solution behavior, providing a critical knowledge base for its application.
Molecular Structure and Core Scaffold Analysis
The foundational structure of the target compound is the 4-Bromo-1-methyl-1H-pyrazole ring. Understanding its properties is paramount to predicting the behavior of the final carbohydrazide derivative.
Chemical Identity of the Core Scaffold
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IUPAC Name: 4-bromo-1-methyl-1H-pyrazole[5]
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CAS Number: 15803-02-8[5]
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Molecular Formula: C₄H₅BrN₂[5]
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Molecular Weight: 161.00 g/mol [5]
Physicochemical Data of the Core Scaffold
A summary of the known experimental data for the 4-Bromo-1-methyl-1H-pyrazole core is presented in Table 1. This data provides a baseline for understanding the contribution of the scaffold to the overall properties of the carbohydrazide derivative.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 185-188 °C (at 760 mmHg) | |
| Density | 1.558 g/mL (at 25 °C) | |
| Refractive Index | n20/D 1.531 | |
| Flash Point | 93.3 °C | |
| Solubility | Poorly soluble in water; soluble in ethyl acetate, dichloromethane, DMSO, and DMF. | [6] |
Predicted Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide
While direct experimental data for the title compound is scarce, we can infer its key properties based on the known data of its core scaffold and the general characteristics of related pyrazole-carbohydrazide derivatives found in the literature. The addition of the carbohydrazide group (-CONHNH₂) is expected to significantly alter the physical state and polarity of the molecule compared to its liquid pyrazole precursor.
Predicted Properties
| Property | Predicted Value/State | Rationale |
| Appearance | White to off-white crystalline solid | Carboxylic acid derivatives, including hydrazides, of similar heterocyclic compounds are typically solids at room temperature due to increased molecular weight and potential for hydrogen bonding[7]. |
| Molecular Formula | C₅H₇BrN₄O | Based on the addition of a carbohydrazide moiety to the pyrazole core. |
| Molecular Weight | 219.04 g/mol | Calculated from the molecular formula[8]. |
| Melting Point | Expected to be significantly higher than room temperature. | Similar pyrazole carbohydrazide derivatives reported in the literature have melting points in the range of 150-280°C, indicating strong intermolecular forces in the solid state[3]. |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol). Limited solubility in water and non-polar solvents. | The carbohydrazide group introduces polar character and hydrogen bonding capabilities, enhancing solubility in polar solvents. |
| pKa | The molecule will have both acidic (N-H of hydrazide) and basic (pyrazole nitrogens, -NH₂) sites. The exact pKa values would require experimental determination. | The pyrazole ring is weakly basic, while the hydrazide moiety has both weakly acidic and basic properties. |
Experimental Determination of Physicochemical Properties
To rigorously characterize 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide, a series of standard analytical experiments are required. The following section outlines the methodologies for these key determinations.
Synthesis and Purification
The synthesis of pyrazole carbohydrazides typically involves the reaction of a corresponding pyrazole carboxylic acid ester with hydrazine hydrate in a suitable solvent like ethanol[3][9].
Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for the target compound.
Melting Point Determination
Principle: The melting point is a fundamental property indicating the purity of a crystalline solid. A sharp melting range suggests high purity.
Protocol:
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A small, dry sample of the crystalline product is packed into a capillary tube.
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The tube is placed in a calibrated melting point apparatus.
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The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.
Solubility Assessment
Principle: Determining the solubility profile in various solvents is crucial for formulation, reaction chemistry, and purification.
Protocol:
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To a series of vials, add a fixed amount of the compound (e.g., 10 mg).
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Add a measured volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, DMSO, acetone, hexane) to each vial.
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Agitate the vials at a constant temperature (e.g., 25 °C) for a set period.
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Visually inspect for dissolution. If dissolved, add more solute until saturation is reached. If not, add more solvent incrementally.
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Classify solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required.
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the chemical structure of the synthesized compound.
4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Will provide information on the number and environment of protons. Expected signals would include a singlet for the N-methyl group, a singlet for the pyrazole ring proton, and signals for the -NH and -NH₂ protons of the hydrazide group.
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¹³C NMR: Will identify the number of unique carbon atoms in the molecule, including the carbonyl carbon of the hydrazide and the carbons of the pyrazole ring.
4.4.2. Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amide & amine) | 3200-3400 |
| C=O stretch (amide I) | ~1650-1680 |
| N-H bend (amide II) | ~1600-1640 |
| C-N stretch | 1300-1400 |
| C-Br stretch | 500-600 |
4.4.3. Mass Spectrometry (MS)
Principle: MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
Expected Result: The high-resolution mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (219.04 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Chromatographic Analysis (HPLC)
Principle: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound.
Protocol:
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Develop a suitable reversed-phase HPLC method (e.g., C18 column).
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The mobile phase could be a gradient of water and acetonitrile or methanol, with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
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Dissolve the sample in a suitable solvent (e.g., mobile phase) and inject it into the HPLC system.
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Monitor the elution profile using a UV detector (a wavelength scan should be performed to determine the optimal monitoring wavelength).
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Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
Workflow for HPLC Purity Analysis
Caption: Standard workflow for HPLC purity determination.
Safety and Handling
Based on the hazard information for the 4-Bromo-1-methyl-1H-pyrazole core, the carbohydrazide derivative should be handled with care.
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Hazards: Expected to be a skin and eye irritant. May cause respiratory irritation[5].
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Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is a compound of significant interest for medicinal chemistry due to its combination of a versatile pyrazole scaffold and a biologically active carbohydrazide moiety. While comprehensive experimental data is not yet publicly available, this guide provides a robust framework for its characterization. By leveraging data from its core structure and related analogues, we have outlined the predicted properties and detailed the necessary experimental protocols for their empirical determination. The methodologies described herein represent a self-validating system for the rigorous physicochemical analysis of this and similar novel compounds, ensuring data integrity and reproducibility in research and development settings.
References
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